molecular formula C7H3Br2NS B1371890 2,4-Dibromobenzo[d]thiazole CAS No. 887589-19-7

2,4-Dibromobenzo[d]thiazole

Cat. No.: B1371890
CAS No.: 887589-19-7
M. Wt: 292.98 g/mol
InChI Key: AZOZOHCZAFSZIG-UHFFFAOYSA-N
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Description

2,4-Dibromobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula C7H3Br2NS. It is a derivative of benzothiazole, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring.

Scientific Research Applications

2,4-Dibromobenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

Target of Action

2,4-Dibromobenzo[d]thiazole is a derivative of benzothiazole, which has been found to have potent anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, through molecular docking . This interaction inhibits the function of DprE1, thereby affecting the survival of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

It’s known that the compound has a molecular weight of 29298 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the death of Mycobacterium tuberculosis . This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the survival of the bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in aromatic nucleophilic substitution reactions and cross-coupling reactions can be affected by the presence of bromine atoms . Additionally, the compound’s fluorescence performance, which can be used for sensing applications, can be influenced by the presence of electron-rich molecules .

Future Directions

Benzofused 1,2,5-thiadiazoles play an important role as electron-withdrawing building blocks in the synthesis of organic dyes which have various applications in optoelectronics . The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c′]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character . This could be a potential future direction for the study of 2,4-Dibromobenzo[d]thiazole.

Biochemical Analysis

Biochemical Properties

2,4-Dibromobenzo[d]thiazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities . The interactions of this compound with enzymes such as cytochrome P450 and glutathione S-transferase are of particular interest. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting various metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway . Additionally, this compound has been observed to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and interfering with their metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups . This binding interaction can lead to changes in gene expression and alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and antitumor activities . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those mediated by cytochrome P450 enzymes and glutathione S-transferase . This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating these enzymes. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of certain metabolites and the depletion of others .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound within these compartments can affect its activity and function, including its ability to interact with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromobenzo[d]thiazole typically involves the bromination of benzothiazole. One common method is the direct bromination of benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or heteroaryl derivatives.

    Electrophilic Substitution: Nitro or sulfonated benzothiazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromobenzo[d]thiazole is unique due to the specific electronic effects imparted by the bromine atoms, which influence its reactivity and interactions in chemical and biological systems. Its balance of size and electronegativity makes it particularly useful in cross-coupling reactions and as a precursor for various functionalized derivatives .

Properties

IUPAC Name

2,4-dibromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOZOHCZAFSZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646562
Record name 2,4-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887589-19-7
Record name 2,4-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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